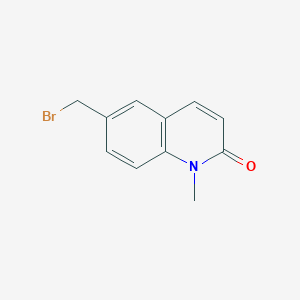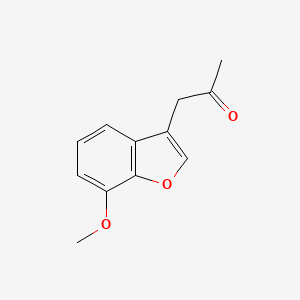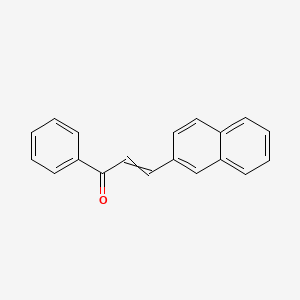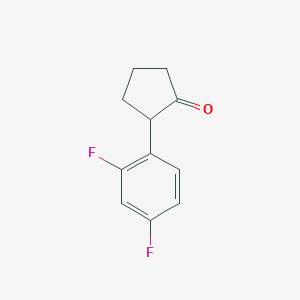
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with diisopropylaminoethylamino and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethylpyrimidine and 2-(diisopropylamino)ethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diisopropylamino)ethyl methacrylate: A related compound used in the synthesis of polymers with pH-responsive properties.
2-(Diisopropylamino)ethyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H26N4 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H26N4/c1-10(2)18(11(3)4)8-7-15-14-16-12(5)9-13(6)17-14/h9-11H,7-8H2,1-6H3,(H,15,16,17) |
Clave InChI |
KSZISEOZLIABKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NCCN(C(C)C)C(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
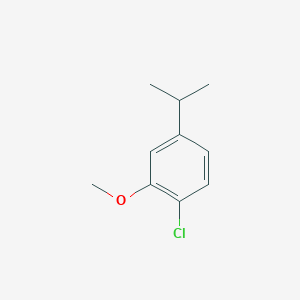

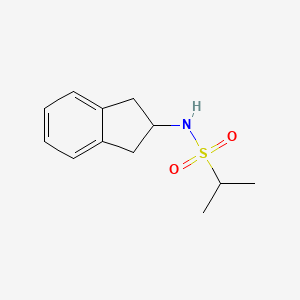

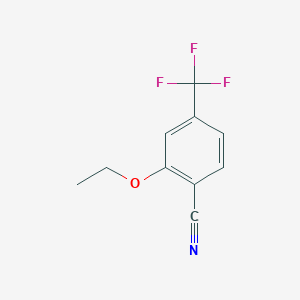
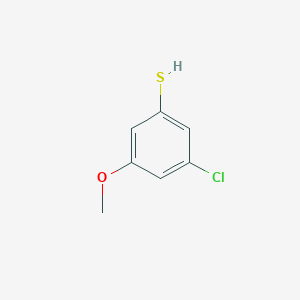

![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)

